2-Cyano-4-methyl-2-pentenoic acid

Descripción general

Descripción

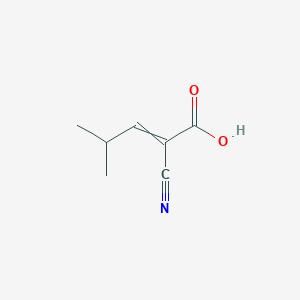

2-Cyano-4-methyl-2-pentenoic acid is an organic compound with the molecular formula C7H9NO2 It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a pentenoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-methyl-2-pentenoic acid typically involves the reaction of cyanoacetic acid with isobutyraldehyde in the presence of a catalyst such as ammonium acetate. The reaction is carried out in a solvent like toluene, and the mixture is heated to reflux with the removal of water . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous synthesis methods. These methods involve the use of multiple reaction vessels connected in series, allowing for continuous feeding and reaction. This approach improves production efficiency, reaction stability, and reduces production costs .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyano-4-methyl-2-pentenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives and carboxylic acids.

Reduction: Amines and corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

2-Cyano-4-methyl-2-pentenoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly as anticonvulsants similar to valproic acid but with reduced toxicity .

Organic Chemistry

The compound is utilized in organic synthesis due to its reactive functional groups. It can participate in various reactions, including:

- Michael Additions : The compound acts as a Michael acceptor, allowing for the formation of more complex molecules.

- Nitrile Hydrolysis : Enzymatic hydrolysis of nitriles using nitrilase enzymes can yield useful carboxylic acids from 2-cyano derivatives .

Agrochemicals

Research indicates that derivatives of this compound may have applications in developing agrochemicals due to their potential herbicidal properties .

Case Study 1: Anticonvulsant Properties

A study demonstrated that derivatives of this compound exhibited anticonvulsant activity comparable to valproic acid but with fewer side effects. This was attributed to the structural modifications that enhance efficacy while reducing hepatotoxicity .

Case Study 2: Microbial Conversion

Research conducted on Acidovorax facilis showed promising results in the enzymatic conversion of various nitriles to their corresponding acids, highlighting a sustainable approach to synthesizing valuable compounds from cyano derivatives .

Data Tables

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with Pyrrolidine | 89 | Room temperature with pyridine |

| Microbial Catalysis | Variable | Aqueous reaction mixture with A. facilis |

| Application Area | Example Use | Notes |

|---|---|---|

| Pharmaceuticals | Anticonvulsant synthesis | Lower toxicity compared to valproic acid |

| Organic Chemistry | Michael addition reactions | Versatile reactivity |

| Agrochemicals | Potential herbicide development | Ongoing research needed |

Mecanismo De Acción

The mechanism of action of 2-Cyano-4-methyl-2-pentenoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Cyano-4-methylpent-2-enoic acid: A closely related compound with similar chemical properties.

2-Methyl-4-pentenoic acid: Lacks the cyano group, resulting in different reactivity and applications.

4-Methyl-2-pentenoic acid: Similar structure but without the cyano group, leading to different chemical behavior.

Uniqueness

2-Cyano-4-methyl-2-pentenoic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

2-Cyano-4-methyl-2-pentenoic acid (CMPA) is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic applications of CMPA, supported by data tables, case studies, and research findings.

CMPA has the molecular formula and is characterized by a cyano group and a methyl group on a pentenoic acid backbone. Its structure can be represented as follows:

- IUPAC Name : 2-Cyano-4-methylpent-2-enoic acid

- Molecular Weight : 139.15 g/mol

- CAS Registry Number : 1575-74-2

Pharmacological Effects

CMPA exhibits a range of biological activities, particularly in the context of neurological disorders. Research indicates that it may have protective effects against various conditions, including:

- Anticonvulsant Activity : CMPA has shown potential in reducing seizure activity in animal models. It is believed to enhance GABAergic transmission, similar to gabapentin, which is widely used for epilepsy treatment .

- Anxiolytic Effects : The compound has demonstrated anxiolytic properties, making it a candidate for treating anxiety disorders. Studies have indicated its efficacy in reducing anxiety-like behaviors in preclinical models .

- Neuroprotective Properties : CMPA has been suggested to have neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease. It may help in mitigating neurodegeneration through its influence on neurotransmitter systems .

The biological activity of CMPA is primarily attributed to its interaction with neurotransmitter systems:

- GABA Modulation : CMPA acts as a GABA-mimetic agent, potentially increasing GABA levels at synaptic junctions. This action may contribute to its anticonvulsant and anxiolytic effects .

- Influence on Neurotransmitter Release : Research indicates that CMPA can stimulate the release of neurotransmitters involved in mood regulation and cognitive function .

Study 1: Anticonvulsant Efficacy

In a controlled study involving rodent models, CMPA was administered to evaluate its anticonvulsant efficacy. The results indicated a significant reduction in seizure frequency compared to control groups. The study reported an IC50 value of 0.092 µM for CMPA's binding affinity to GABA receptors, suggesting strong pharmacological potential .

| Compound | IC50 (µM) | Anxiolytic Activity (%) | Anticonvulsant Activity (%) |

|---|---|---|---|

| CMPA | 0.092 | 79 | 100 |

| Gabapentin | 0.10 | 100 | 100 |

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of CMPA in models of Alzheimer's disease. The administration of CMPA resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Propiedades

IUPAC Name |

2-cyano-4-methylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)3-6(4-8)7(9)10/h3,5H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFREZOLRUHBAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.